molecular formula C6H10O2 B7766001 1-methylcyclopropyl acetate

1-methylcyclopropyl acetate

Cat. No.: B7766001
M. Wt: 114.14 g/mol
InChI Key: MJRMRENRBUDEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methylcyclopropyl acetate is an organic compound with the molecular formula C6H10O2 It is a derivative of cyclopropane, characterized by the presence of an acetoxy group and a methyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methylcyclopropyl acetate can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the acetylation process.

Industrial Production Methods: In an industrial setting, the production of 1-acetoxy-1-methylcyclopropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-methylcyclopropyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 1-methylcyclopropanol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 1-Methylcyclopropanol.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-methylcyclopropyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-acetoxy-1-methylcyclopropane involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 1-methylcyclopropanol, which may interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular interactions, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

    1-Methylcyclopropene: A related compound used as an ethylene inhibitor in agriculture.

    Methylcyclopropane: A simpler derivative of cyclopropane with a single methyl group.

    Cyclopropanol: The parent alcohol from which 1-acetoxy-1-methylcyclopropane is derived.

Uniqueness: 1-methylcyclopropyl acetate is unique due to the presence of both an acetoxy and a methyl group on the cyclopropane ring

Properties

IUPAC Name

(1-methylcyclopropyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)8-6(2)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRMRENRBUDEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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